molecular formula C24H20Cl2F4N4O2 B15142238 1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one

1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one

Cat. No.: B15142238
M. Wt: 543.3 g/mol
InChI Key: YNPOWLWDWOTQIZ-GFCCVEGCSA-N
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Description

1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the incorporation of the trifluoromethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The process may also involve catalytic hydrogenation and halogenation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to a cascade of downstream effects, ultimately resulting in the desired therapeutic outcome.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one can be compared to other quinazoline derivatives, such as:
    • Erlotinib
    • Gefitinib
    • Lapatinib

Uniqueness

What sets this compound apart from these compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20Cl2F4N4O2

Molecular Weight

543.3 g/mol

IUPAC Name

1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one

InChI

InChI=1S/C24H20Cl2F4N4O2/c1-12-10-33(23(35)13(2)24(28,29)30)6-7-34(12)22-16-9-17(26)19(20(27)21(16)31-11-32-22)15-8-14(25)4-5-18(15)36-3/h4-5,8-9,11-12H,2,6-7,10H2,1,3H3/t12-/m1/s1

InChI Key

YNPOWLWDWOTQIZ-GFCCVEGCSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC(=C4)Cl)OC)F)C(=O)C(=C)C(F)(F)F

Canonical SMILES

CC1CN(CCN1C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC(=C4)Cl)OC)F)C(=O)C(=C)C(F)(F)F

Origin of Product

United States

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